![molecular formula C10H13NO3S B12809314 [(2-Amino-5-ethoxyphenyl)sulfanyl]acetic acid CAS No. 6625-71-4](/img/structure/B12809314.png)
[(2-Amino-5-ethoxyphenyl)sulfanyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrodiphenyl sulfone typically involves the nitration of diphenyl sulfone. The reaction is carried out by treating diphenyl sulfone with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective nitration of the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of 2-Nitrodiphenyl sulfone follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques.
化学反应分析
Types of Reactions
2-Nitrodiphenyl sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfone derivatives with additional oxygen functionalities.
Reduction: Amino derivatives of diphenyl sulfone.
Substitution: Halogenated diphenyl sulfone compounds.
科学研究应用
2-Nitrodiphenyl sulfone has found applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Nitrodiphenyl sulfone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may exert its effects by inhibiting certain enzymes or interfering with cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Diphenyl sulfone: The parent compound without the nitro group.
4-Nitrodiphenyl sulfone: A positional isomer with the nitro group at a different position.
Amino diphenyl sulfone: A reduced form with an amino group instead of a nitro group.
Uniqueness
2-Nitrodiphenyl sulfone is unique due to the presence of both nitro and sulfonyl groups, which impart distinct chemical reactivity and potential biological activities. Its specific structural features make it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
6625-71-4 |
|---|---|
分子式 |
C10H13NO3S |
分子量 |
227.28 g/mol |
IUPAC 名称 |
2-(2-amino-5-ethoxyphenyl)sulfanylacetic acid |
InChI |
InChI=1S/C10H13NO3S/c1-2-14-7-3-4-8(11)9(5-7)15-6-10(12)13/h3-5H,2,6,11H2,1H3,(H,12,13) |
InChI 键 |
AYDGDKCDEGSSFB-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC(=C(C=C1)N)SCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


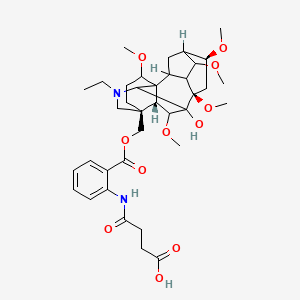
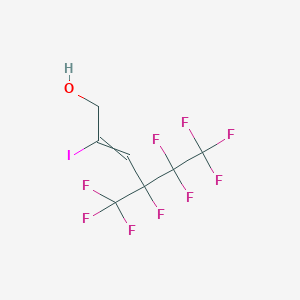
![1,1'-(1h-Indole-1,3-diyl)bis[2-(3-methoxyphenyl)ethanone]](/img/structure/B12809239.png)
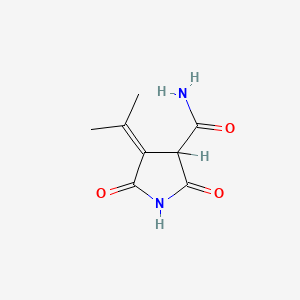
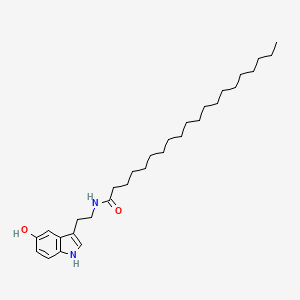
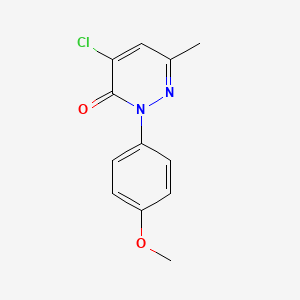
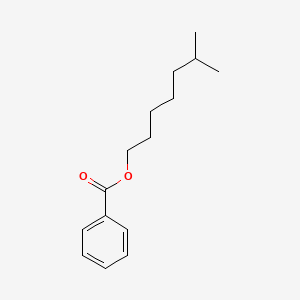
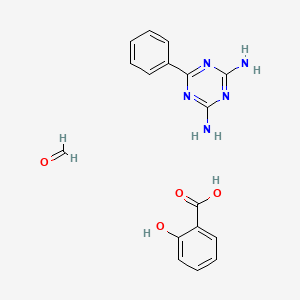
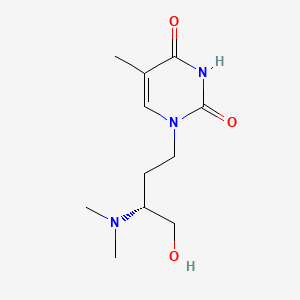
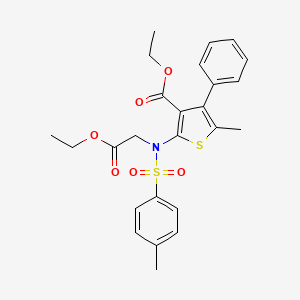
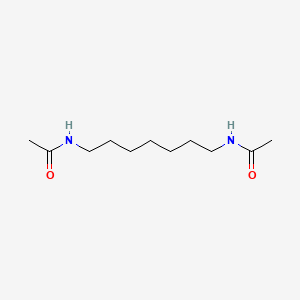
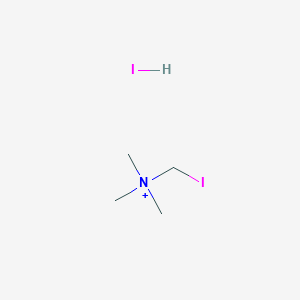
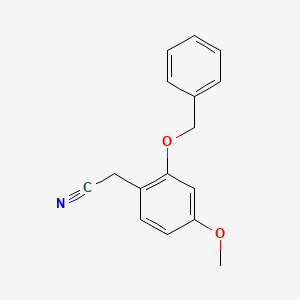
![Tetrahydrothieno[3,4-d][1,3]dioxol-2-one](/img/structure/B12809322.png)
